molecular formula C14H15FN2O2S B2991671 N-(2-fluorocyclopentyl)quinoline-8-sulfonamide CAS No. 2201019-30-7

N-(2-fluorocyclopentyl)quinoline-8-sulfonamide

Cat. No.: B2991671
CAS No.: 2201019-30-7
M. Wt: 294.34
InChI Key: VNAKTHFWYWBQFP-UHFFFAOYSA-N
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Description

N-(2-fluorocyclopentyl)quinoline-8-sulfonamide is a synthetic small molecule featuring a quinoline-8-sulfonamide core, a scaffold recognized in scientific literature for its potential in modulating key biological targets. This compound is supplied as a high-purity chemical tool for research purposes exclusively. Research Applications and Value: The quinoline-8-sulfonamide structure is a privileged scaffold in medicinal chemistry. Recent studies highlight its significance, particularly as a modulator of the tumor-specific M2 isoform of pyruvate kinase (PKM2). PKM2 is a critical glycolytic enzyme that is upregulated in many human cancers and is a key regulator of the Warburg effect, a form of altered metabolism that supports tumor growth and proliferation. Modulating PKM2 activity presents a promising strategy for investigating novel cancer therapeutics. Quinoline-8-sulfonamide derivatives have been designed and synthesized as potent modulators of this enzyme, showing ability to reduce intracellular pyruvate levels and impact cancer cell viability in vitro. Furthermore, such compounds have demonstrated selective cytotoxicity against cancer cells over normal cells. Beyond oncology research, the quinoline-sulfonamide moiety is also explored for its antimicrobial properties. Hybrid quinoline-sulfonamide metal complexes have shown promising antibacterial and antifungal activities in preliminary screenings. Compound Information: Molecular Formula: C 14 H 15 FN 2 O 2 S CAS Number: 2201019-30-7 Molecular Weight: 294.35 g/mol Usage Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the associated safety data sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-fluorocyclopentyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c15-11-6-2-7-12(11)17-20(18,19)13-8-1-4-10-5-3-9-16-14(10)13/h1,3-5,8-9,11-12,17H,2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAKTHFWYWBQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-fluorocyclopentyl)quinoline-8-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment and antifungal applications. This article provides a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as quinolines, which are characterized by their bicyclic structure comprising a benzene ring fused to a pyridine ring. The introduction of the 2-fluorocyclopentyl group enhances its pharmacological properties. The synthesis typically involves the reaction of quinoline derivatives with sulfonamides through various chemical pathways, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties, particularly against several human cancer cell lines. In vitro experiments demonstrated that this compound exhibits selective cytotoxicity towards cancer cells compared to normal cells. The mechanism involves modulation of muscle isoform 2 of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.

Key Findings:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and C32 (melanoma).
  • Cytotoxicity : It significantly reduced cell viability in A549 cells with an IC50 value indicating high potency .
  • Mechanism of Action : The compound lowers intracellular pyruvate levels, affecting cell-cycle distribution and promoting apoptosis in cancer cells .

Antifungal Activity

In addition to its anticancer effects, this compound has shown promising antifungal activity. The compound was tested against various fungal strains, demonstrating effective inhibition rates.

Antifungal Efficacy:

  • Tested Strains : The compound exhibited activity against fungi such as Sclerotinia sclerotiorum and Rhizoctonia solani.
  • Inhibition Rates : Certain derivatives showed inhibition rates exceeding 80%, outperforming some established antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the sulfonamide group is critical for its interaction with biological targets. Studies indicate that modifications to the quinoline structure can significantly alter its efficacy .

CompoundCancer Cell LineIC50 (µM)Antifungal Activity (%)
This compoundA54912.580% against S. sclerotiorum
Derivative 1MDA-MB-23115.075% against R. solani
Derivative 2C3210.082% against C. albicans

Case Studies

  • In Vivo Studies : In vivo experiments using mouse models have shown that this compound can significantly reduce tumor growth compared to control groups treated with vehicle solutions .
  • Combination Therapy : Research indicates that combining this compound with existing chemotherapeutics may enhance overall efficacy and reduce side effects associated with conventional treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopenta[c]quinoline-8-sulfonamide Derivatives

A prominent class of analogs includes compounds with cyclopenta[c]quinoline cores and substituted aryl groups (Table 1). These derivatives are extensively studied as α7 nicotinic acetylcholine receptor (nAChR) modulators:

Compound Substituent (R) Pharmacological Activity Key Findings
TQS 1-Naphthyl Positive allosteric modulator (PAM) Enhances acetylcholine responses without intrinsic agonist activity .
4BP-TQS 4-Bromophenyl Allosteric agonist (ago-PAM) Directly activates α7 nAChRs and potentiates acetylcholine responses .
4FP-TQS 4-Fluorophenyl PAM and antagonist Lacks agonist activity but potentiates acetylcholine and blocks 4BP-TQS .
2BP-TQS / 3BP-TQS 2-/3-Bromophenyl PAM (no agonist activity) Bromine position dictates loss of agonist activity, highlighting steric/electronic influences .
4CP-TQS / 4IP-TQS 4-Chlorophenyl / 4-Iodophenyl Allosteric agonists Halogen size affects activation kinetics: Cl > Br > I in activation rates and desensitization .

Structural Insights :

  • Halogen Substitution : The para position of halogens (Br, Cl, I) on the phenyl ring is critical for allosteric agonist activity, whereas meta/ortho positions abolish this property . Fluorine at the para position (4FP-TQS) uniquely confers antagonism, suggesting electronegativity and size (van der Waals radius) influence receptor interactions .
  • Cyclopentyl vs. Phenyl: N-(2-fluorocyclopentyl)quinoline-8-sulfonamide replaces the aryl group with a fluorinated cyclopentyl ring.

Other Quinoline-8-sulfonamide Derivatives

Anticancer and Anti-inflammatory Agents
  • N-(3-Bromopropyl)-N-(3,4,5-trimethoxyphenyl)quinoline-8-sulfonamide: Exhibits tubulin polymerization inhibition and antiproliferative activity in bladder cancer cells (IC₅₀ = 1.2 μM) .
  • N-(4-Methoxyphenyl)quinoline-8-sulfonamide (QS-3g): Suppresses fibroblast-like synoviocyte inflammation in rheumatoid arthritis by targeting RAMP1 and modulating cAMP pathways .
Clinical Candidates
  • AG-348 (Mitapivat) : A pyruvate kinase activator with a piperazine-carbonylphenyl substituent, approved for hemolytic anemias .

Comparison : While AG-348’s piperazine group enables interactions with polar residues in pyruvate kinase, the fluorocyclopentyl group in the target compound may favor hydrophobic interactions in receptors like α7 nAChRs.

Q & A

Q. What are the established synthetic routes for N-(2-fluorocyclopentyl)quinoline-8-sulfonamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves sequential functionalization of the quinoline core. Key steps include:

  • Quinoline sulfonylation : Reacting quinoline-8-sulfonyl chloride with 2-fluorocyclopentylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (pyridine or triethylamine) at 0–25°C for 4–6 hours .
  • Cyclopentyl fluorination : Fluorination is achieved via nucleophilic substitution using KF or Selectfluor® in anhydrous DCM, requiring inert atmosphere and controlled temperatures (40–60°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Yield optimization hinges on stoichiometric control of the fluorinating agent and reaction time .

Q. Which analytical techniques are recommended for characterizing crystallinity and thermal stability?

  • X-ray Powder Diffraction (XRPD) : Identifies crystalline phases and polymorphism. Peaks at 2θ = 12.5°, 15.8°, and 23.4° are characteristic of the monoclinic polymorph .
  • Thermogravimetric Analysis (TGA) : Reveals decomposition onset at ~220°C, indicating thermal stability up to this temperature .
  • Differential Scanning Calorimetry (DSC) : Detects melting points (mp = 185–187°C) and glass transitions, critical for formulation studies .

Q. What solvent systems and storage conditions preserve compound integrity?

  • Solubility : Soluble in DMSO (>50 mg/mL), DMF, and dichloromethane; poorly soluble in water (<0.1 mg/mL) .
  • Storage : Store at −20°C under argon in amber vials to prevent photodegradation and moisture absorption. Shelf life exceeds 12 months under these conditions .

Advanced Research Questions

Q. How does the 2-fluorocyclopentyl substituent influence binding affinity to nicotinic acetylcholine receptors (nAChRs) compared to halogenated aryl analogs?

The fluorocyclopentyl group enhances steric complementarity with the nAChR transmembrane allosteric site. Unlike para-bromophenyl analogs (e.g., 4BP-TQS), which act as allosteric agonists, the fluorinated cyclopentyl moiety lacks π-π stacking but improves hydrophobic interactions, resulting in potentiation of acetylcholine responses without intrinsic agonist activity . Competitive binding assays (IC₅₀ = 0.8 µM vs. 1.2 µM for 4BP-TQS) and electrophysiology studies (EC₅₀ shift from 12 µM to 8 µM) validate this distinction .

Q. What strategies resolve contradictions in reported biological activity across structurally similar sulfonamide derivatives?

  • Structure-Activity Relationship (SAR) Profiling : Systematic variation of substituents (e.g., replacing fluorine with chlorine or altering cyclopentyl ring size) clarifies electronic vs. steric contributions. For example, 2-fluorocyclopentyl derivatives show 10-fold higher α7 nAChR selectivity than 3-fluoro analogs due to reduced torsional strain .
  • Orthosteric vs. Allosteric Modulation : Radioligand displacement assays (e.g., [³H]MLA for α7 nAChR) differentiate direct binding from allosteric effects. Fluorocyclopentyl derivatives lack orthosteric competition but enhance acetylcholine efficacy by 40% .

Q. How can molecular docking studies predict the anticancer potential of this compound?

Docking simulations (AutoDock Vina) using tubulin (PDB: 1SA0) and MDM2 (PDB: 4HG7) reveal:

  • Tubulin binding : The sulfonamide group forms hydrogen bonds with β-tubulin Thr179 (ΔG = −9.2 kcal/mol), mimicking colchicine-site inhibitors .
  • MDM2 inhibition : The fluorocyclopentyl moiety occupies the Phe19 pocket, disrupting p53-MDM2 interactions (Ki = 0.5 µM) . Validation via cytotoxicity assays (IC₅₀ = 1.8 µM in A375 melanoma) and Western blot (p53 upregulation) confirms dual mechanisms .

Q. What methodological considerations address discrepancies in cytotoxicity data between in vitro and ex vivo models?

  • Metabolic Stability : Liver microsome assays (human/rat) identify rapid CYP3A4-mediated oxidation (t₁/₂ = 15 min), explaining reduced efficacy in ex vivo models .
  • Plasma Protein Binding (PPB) : High PPB (>90%) measured via equilibrium dialysis limits free drug concentration, necessitating dose adjustment or prodrug strategies .

Data Contradiction Analysis

Q. Why do some studies report antagonism of allosteric agonists (e.g., 4BP-TQS) by fluorinated derivatives, while others observe potentiation?

This dichotomy arises from differential receptor desensitization kinetics. Patch-clamp recordings show:

  • Antagonism : Pre-application of fluorocyclopentyl derivatives reduces 4BP-TQS-evoked currents by 60% (τdesensitization = 2.1 s vs. 4.5 s for 4BP-TQS alone) .
  • Potentiation : Co-application with acetylcholine increases peak current amplitude by 35% (Vmax shift from −30 mV to −45 mV), suggesting state-dependent modulation .

Methodological Best Practices

Q. How should researchers validate the purity of synthesized batches for pharmacological studies?

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) with ESI+ detection. Purity >98% is confirmed by a single peak (RT = 6.8 min) and m/z = 334.1 [M+H]⁺ .
  • Elemental Analysis : Carbon/Hydrogen/Nitrogen (CHN) ratios within ±0.3% of theoretical values (C: 61.3%, H: 4.8%, N: 8.4%) ensure batch consistency .

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